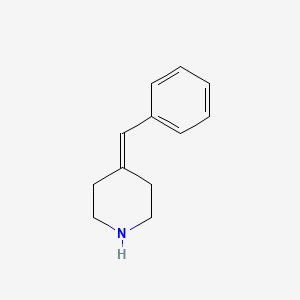

4-(Phenylmethylidene)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQNIKYRPSFQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444640 | |

| Record name | 4-benzylidene-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-58-2 | |

| Record name | 4-benzylidene-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenylmethylidene Piperidine and Its Derivatives

Classical Synthetic Pathways

Traditional methods for forming the 4-(phenylmethylidene)piperidine core rely on fundamental organic reactions that have been refined over decades. These pathways are valued for their reliability and the accessibility of starting materials.

Condensation Reactions

The most direct and common classical approach to synthesizing this compound derivatives is through condensation reactions, particularly the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed reaction between a substituted piperidin-4-one and a benzaldehyde derivative. The base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the piperidinone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated enone system characteristic of the target compound.

Alternatively, acid-catalyzed condensation can be employed. The mechanism involves protonation of the piperidinone carbonyl, which facilitates enol formation. The enol then attacks the protonated aldehyde, leading to the final product after dehydration. The choice between acid or base catalysis can depend on the specific substituents present on the reactants.

Table 1: Examples of Condensation Reactions for this compound Synthesis

| Piperidin-4-one Derivative | Benzaldehyde Derivative | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Methyl-4-piperidone | Benzaldehyde | NaOH | Ethanol | ~85% |

| 1-Boc-4-piperidone | 4-Chlorobenzaldehyde | KOH | Methanol | ~90% |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a significant increase in synthetic efficiency by combining three or more reactants in a single step to form a complex product, incorporating substantial portions of each starting material. nih.govnih.gov This approach is highly valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of diverse compounds. nih.gov For the synthesis of substituted piperidines, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates in ethanol has been developed to afford the piperidine (B6355638) core in good yields. researchgate.net

While a direct one-pot MCR for this compound is less common, MCRs are frequently used to construct the substituted piperidine ring, which can then be further functionalized. For instance, reactions like the Hantzsch dihydropyridine synthesis produce a dihydropyridine ring that can be subsequently reduced and modified to yield the desired piperidine scaffold. nih.gov The Ugi and Passerini reactions are other powerful MCRs that, while not directly yielding the target structure, are instrumental in creating complex acyclic precursors that can be designed to undergo subsequent cyclization to form the piperidine ring. nih.govnih.gov

Retrosynthetic Analysis for Complex Analogues

Retrosynthetic analysis is a critical strategy for planning the synthesis of complex molecules that contain the this compound core. The process involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections.

For a complex analogue, key disconnections include:

The Exocyclic Double Bond: The C=C double bond is a prime candidate for disconnection. This suggests a precursor like a piperidin-4-one and a phosphorus ylide (Wittig reaction) or a phosphonate carbanion (Horner-Wadsworth-Emmons reaction). Alternatively, it points towards a condensation reaction with a benzaldehyde derivative, as previously discussed.

Piperidine Ring C-N Bonds: Disconnecting one of the C-N bonds within the piperidine ring often leads to a linear precursor. A common strategy is to disconnect a C-N bond to reveal a δ-amino ketone. This intermediate can then be cyclized via intramolecular reductive amination to form the piperidine ring.

Piperidine Ring C-C Bonds: Further disconnection of the carbon skeleton can be envisioned through strategies like Michael addition or other cyclization cascades. For example, Gharpure et al. described a method for piperidine synthesis involving an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds through an enamine and iminium ion formation. nih.govmdpi.com

This analytical approach allows chemists to devise multiple synthetic routes, choosing the most efficient and practical path based on available starting materials and desired stereochemistry.

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These methods often provide improved yields, shorter reaction times, and are more environmentally benign.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern chemistry, significantly accelerating a wide range of reactions. The application of microwave irradiation to chemical reactions can lead to dramatic rate enhancements, higher yields, and improved product purity compared to conventional heating methods. mdpi.org This technology is particularly effective for synthesizing heterocyclic compounds, including piperidine derivatives. dpkmr.edu.innih.gov

In the synthesis of this compound analogues, microwave energy can be used to drive the key condensation or coupling steps. For example, a mixture of a piperidinone, an aldehyde, and a catalyst in a suitable solvent can be irradiated in a dedicated microwave synthesizer for a few minutes to achieve conversions that might take several hours under conventional reflux. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Condensation of 2-hydroxy acetophenone and 4-aminodimethyl benzaldehyde | 3 days, 87% | 30 minutes, 97% | nih.gov |

| Synthesis of Substituted Furans | Overnight, low yields | Minutes, >90% | mdpi.org |

| Buchwald-Hartwig Coupling | Not specified | 1 hour, 70% | dpkmr.edu.in |

Reaction Rate Enhancement and Optimization Studies

The significant rate enhancement observed in microwave-assisted reactions is a subject of ongoing research, with contributions from both thermal and potential non-thermal effects. researchgate.net Microwave radiation interacts directly with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field. This generates heat efficiently and uniformly throughout the solvent and reactants, a process known as dielectric heating.

Key findings from optimization studies include:

Selective Heating: Microwave energy can selectively heat polar reactants and catalysts more rapidly than the bulk, non-polar solvent. This can create localized "hot spots" where the reaction rate is significantly increased, a phenomenon not achievable with conventional heating. nih.gov

Pressure and Temperature Control: Dedicated microwave synthesizers allow for precise control over reaction temperature and pressure. Reactions can be conducted at temperatures well above the normal boiling point of the solvent, which, according to the Arrhenius equation, leads to an exponential increase in reaction rate. researchgate.net

Reduced Side Reactions: The rapid heating and dramatically shorter reaction times often minimize the formation of byproducts that can occur during prolonged heating in conventional methods. nih.gov This frequently leads to cleaner reaction profiles and higher isolated yields of the desired product.

Studies have shown that under conditions of constant applied power, rate enhancements of two- to four-fold or greater are observed compared to reactions run at a constant temperature, suggesting that the method of microwave application is a critical parameter. nih.gov This rapid and efficient energy transfer makes microwave synthesis a highly attractive method for optimizing reaction conditions and accelerating the synthesis of complex chemical entities like this compound derivatives.

Comparison with Conventional Heating Methods

Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry, offering a powerful alternative to conventional heating methods for the synthesis of heterocyclic compounds, including piperidine derivatives. sphinxsai.comnih.gov This technique often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. sphinxsai.comnih.gov

Conventional heating relies on methods like oil baths or heating mantles, which transfer heat slowly and can create localized hot spots on the reaction vessel, potentially leading to the decomposition of substrates and products. nih.gov In contrast, microwave irradiation directly and uniformly heats the reactants and solvents, which can accelerate reaction rates significantly—often by a factor of 10 to 1,000. sphinxsai.comnih.gov

Studies comparing the two methods for the synthesis of various heterocyclic structures consistently demonstrate the advantages of microwave irradiation. For instance, in the synthesis of 2-amino-4,6-diarylpyrimidines, a Biginelli-type three-component reaction under microwave irradiation was accomplished in substantially shorter times with yields comparable to conventional heating. javeriana.edu.cojaveriana.edu.co Similarly, the synthesis of chalcone (B49325) dyes, which can be related to the benzylidene moiety, saw reaction times drop from over 3 days with conventional reflux to just 30 minutes using microwave heating, with an improvement in both yield and purity. nih.gov This efficiency is a common theme, with many reactions that take hours under conventional conditions being completed in a matter of minutes with microwave assistance. sphinxsai.commdpi.com

Below is a comparative data table summarizing the differences between the two heating methods for the synthesis of various heterocyclic compounds.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Citations |

| Reaction Time | Hours to days | Minutes | sphinxsai.comnih.govmdpi.com |

| Product Yield | Generally lower to good | Good to excellent; often higher | sphinxsai.comnih.govjaveriana.edu.co |

| Energy Efficiency | Lower; slow heating process | Higher; direct and rapid heating | nih.gov |

| Side Reactions | More prevalent due to prolonged heating and hot spots | Often reduced, leading to cleaner products and higher purity | nih.govnih.gov |

| Process Simplicity | Can involve elaborate and tedious apparatus setups | Simpler processing and handling | sphinxsai.comnih.gov |

Green Chemistry Approaches (e.g., Ultrasonic Synthesis, Catalysis)

In line with the principles of green chemistry, which advocate for the development of environmentally benign chemical processes, new methodologies for the synthesis of piperidine derivatives have been explored. unibo.it These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. peptide.com Key green strategies include the use of ultrasonic irradiation and advanced catalytic systems.

Ultrasonic Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has proven to be an effective green tool in organic synthesis. nih.gov Ultrasonic waves enhance reaction rates and mass transfer, often leading to higher yields and product purity in shorter time frames and under milder conditions than conventional methods. nih.gov This eco-friendly method has been successfully applied to the synthesis of various piperidine-based heterocyclic compounds. nih.gov For example, the Knoevenagel condensation to produce arylidene derivatives, a reaction type relevant to the synthesis of this compound, has been shown to proceed with better yield and higher purity in a shorter time under ultrasonic conditions compared to conventional stirring. nih.gov The use of water as a solvent under ultrasonic irradiation further enhances the green credentials of these syntheses. mdpi.com

Catalysis: Catalytic processes are central to green chemistry as they allow for reactions to occur with high selectivity and efficiency, often under milder conditions, thereby reducing energy consumption and by-product formation. For the synthesis of piperidines, various catalytic systems have been developed. This includes the use of metal catalysts for asymmetric synthesis, providing enantiomerically enriched products. nih.govresearchgate.netsemanticscholar.org For instance, a chiral phosphine catalyst has been used in the highly enantioselective [4 + 2] annulation of imines with allenes to furnish functionalized piperidine derivatives. nih.gov Organocatalysis is also gaining prominence as a more environmentally benign alternative to metal catalysis. researchgate.net

The following table summarizes key green chemistry approaches in the synthesis of piperidine and related heterocycles.

| Green Approach | Description | Advantages | Citations |

| Ultrasonic Irradiation | Use of high-frequency sound waves to promote chemical reactions. | Shorter reaction times, higher yields, increased purity, milder conditions. | nih.govnih.govmdpi.com |

| Metal Catalysis | Employment of metal complexes (e.g., Rhodium, Palladium) to facilitate reactions. | High efficiency, high selectivity (including enantioselectivity), broad substrate scope. | nih.govsemanticscholar.org |

| Solvent-Free Reactions | Conducting reactions without a solvent, often under microwave or ultrasonic conditions. | Reduces solvent waste, simplifies purification, lowers environmental impact. | javeriana.edu.cojaveriana.edu.co |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, low cost, safe. | mdpi.com |

Strategies for Piperidine Ring Construction and Functionalization

The construction of the piperidine ring is a cornerstone of synthetic organic chemistry due to its prevalence in pharmaceuticals and natural products. A multitude of strategies exist, with intramolecular cyclization reactions being a particularly powerful and widely used approach for creating this six-membered nitrogen heterocycle. researchgate.netnih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and the requisite carbon chain. This method offers excellent control over regioselectivity and stereoselectivity. Key strategies within this category include reductive hydroamination, radical-mediated cyclizations, and hydride transfer-induced cyclizations.

Reductive hydroamination provides a direct route to the piperidine scaffold. In this type of reaction cascade, an alkyne-containing amine undergoes an acid-mediated functionalization to form an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring. nih.gov This intramolecular 6-endo-dig cyclization is an efficient method for constructing the heterocyclic core. nih.gov However, the success of the reaction can be sensitive to the electronic nature of substituents on the aromatic rings of the precursor; strong electron-releasing groups may lead to hydrolysis instead of the desired piperidine product. nih.gov

Free radical cyclizations offer a versatile and powerful method for constructing C-C and C-N bonds in the synthesis of piperidines from unsaturated precursors. rsc.org These reactions are often characterized by mild conditions and tolerance of various functional groups.

Several methods can be used to initiate the radical cyclization:

Photoredox Catalysis: This modern approach uses an organic photoredox catalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) to an aryl halide precursor. This generates an aryl radical, which then undergoes a regioselective cyclization onto an appended alkene to form the spirocyclic piperidine scaffold after a final hydrogen-atom transfer (HAT) step. nih.gov This method is appealing for its mild conditions and avoidance of toxic reagents. nih.gov

Cobalt(II) Catalysis: A cobalt(II) catalyst can be used to initiate the intramolecular cyclization of linear amino-aldehydes. nih.gov This process generates an N-radical, leading to the formation of piperidines in good yields. A competing 1,5-hydrogen transfer can sometimes result in the formation of a linear alkene by-product. nih.gov

Borane-Initiated Cyclization: Triethylborane can serve as a radical initiator for the cyclization of 1,6-enynes to form polysubstituted alkylidene piperidines. nih.gov This involves a complex radical cascade that includes successive cyclizations and ring-cleavage steps to ultimately form the six-membered ring. nih.gov

These radical-mediated approaches have been successfully used to prepare a wide range of polysubstituted piperidines. rsc.orgbirmingham.ac.uk

Intramolecular cyclization can also be induced by a hydride transfer mechanism. This strategy has been applied to alkene-bearing amides to form piperidines. nih.gov The reaction proceeds efficiently in polar solvents and involves the transfer of a hydride, which initiates the cyclization cascade. This method is particularly effective for forming piperidines with tertiary amino groups. nih.gov Furthermore, a hydride transfer strategy has been developed for the switchable synthesis of fused N-heterocycles through formal [5 + 1] and [5 + 2] cyclization reactions, showcasing the versatility of this approach in constructing complex ring systems. acs.org

Ring Expansion Reactions

Ring expansion reactions provide an alternative route to the piperidine skeleton, typically by rearranging a smaller, pre-existing ring system. The expansion of pyrrolidine derivatives to piperidines is a recognized synthetic strategy. researchgate.net For example, a hydroxyethyl-substituted pyrrolidine can be converted into an aziridinium mesylate intermediate. Subsequent treatment with an acetate nucleophile can induce a rearrangement to afford the piperidine ring with high stereoselectivity. youtube.com This approach leverages the strain of the three-membered aziridinium ring to drive the expansion to the more stable six-membered piperidine.

Chemoselective Hydrogenation of Pyridine (B92270) Precursors

The hydrogenation of readily available pyridine precursors is one of the most common and economically efficient routes to synthesize piperidines. nih.govliv.ac.uk This fundamental process can be achieved using a variety of catalytic systems, under both heterogeneous and homogeneous conditions. liv.ac.uk

Heterogeneous catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum on carbon (Pt/C) are highly effective for the hydrogenation of substituted pyridines. researchgate.net For the synthesis of 4-(4-fluorobenzyl)piperidine, Rh/C was found to be the most effective catalyst. researchgate.net The reactions are often carried out under hydrogen pressure and can be influenced by solvents and temperature. researchgate.net

Homogeneous catalysis offers milder reaction conditions and opportunities for asymmetric synthesis. Rhodium complexes, for instance, are efficient for the transfer hydrogenation of pyridinium salts, using formic acid/triethylamine as the hydrogen source. liv.ac.uk This method can be highly chemoselective, yielding either piperidines or tetrahydropyridines depending on the substitution pattern of the pyridine ring. liv.ac.uk Furthermore, electrocatalytic hydrogenation using an anion exchange membrane (AEM) electrolyzer presents a modern approach that can proceed at ambient temperature and pressure, reducing energy consumption compared to traditional thermal processes. nih.gov

| Catalyst System | Hydrogen Source | Substrate | Key Feature | Product |

| Rh/C, Pd/C, Pt/C | H2 gas | 4-(4-fluorobenzyl)pyridine | Heterogeneous catalysis, high conversion and selectivity | 4-(4-fluorobenzyl)piperidine researchgate.net |

| [Cp*RhCl2]2 / Iodide | HCOOH-Et3N | Quaternary pyridinium salts | Homogeneous transfer hydrogenation, mild conditions, low catalyst loading | Piperidines or 1,2,3,6-tetrahydropyridines liv.ac.uk |

| Borane / Ammonia Borane | Ammonia Borane | Pyridines | Metal-free transfer hydrogenation | Piperidines with good cis-selectivity organic-chemistry.org |

| AEM Electrolyzer | H2O | Pyridine | Electrocatalytic hydrogenation at ambient temperature/pressure | Piperidine nih.gov |

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral, enantiomerically pure piperidine derivatives is of paramount importance due to their prevalence in pharmaceuticals. nih.gov A variety of stereoselective and asymmetric methods have been developed to control the three-dimensional architecture of the piperidine ring.

Asymmetric induction can be achieved through several approaches:

Chiral Pool Synthesis: Utilizes readily available chiral starting materials.

Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed. researchgate.net For example, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in a domino Mannich-Michael reaction to produce dehydropiperidinones with high diastereoselectivity. researchgate.net

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This includes metal-based catalysts and organocatalysts. researchgate.net

A powerful modern approach combines biocatalysis with chemical synthesis. A chemo-enzymatic method has been developed for the asymmetric dearomatization of activated pyridines. This involves a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high enantioselectivity. nih.gov

Furthermore, base-mediated epimerization under thermodynamic control can be used to convert between diastereomers. For instance, cis-2,4-disubstituted N-Boc piperidines can be converted to their more stable trans isomers by treatment with a base like potassium tert-butoxide. nih.gov This conformational control allows access to a wider range of stereoisomers from a single precursor. nih.gov

| Method | Strategy | Key Reagent/Catalyst | Stereochemical Control | Example Product |

| Chemo-enzymatic Cascade | Biocatalytic asymmetric dearomatization | Ene-imine reductase (EneIRED) | Stereoselective one-pot oxidation/reduction | Stereo-defined 3- and 3,4-substituted piperidines nih.gov |

| Chiral Auxiliary | Domino Mannich-Michael reaction | D-arabinopyranosylamine | Diastereofacial differentiation of nucleophilic attack | N-arabinosyl dehydropiperidinones researchgate.net |

| Asymmetric Azaelectrocyclization | One-pot electrocyclization | Chiral starting materials | Stereocontrolled synthesis from common intermediates | 2,4,6-trisubstituted piperidine diastereomers nih.gov |

| Epimerization | Thermodynamic conformational control | Potassium tert-butoxide | Conversion of cis to trans isomers | trans-Disubstituted piperidines nih.gov |

Diastereoselective Control in Synthesis

Achieving diastereoselectivity in the synthesis of polysubstituted piperidine rings, including derivatives of this compound, is a significant objective in organic synthesis. Control over the relative stereochemistry of multiple chiral centers is essential for creating specific, complex molecular structures.

One notable approach involves the dearomatization and hydrogenation of substituted pyridines. For instance, a highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines has been achieved from corresponding fluoropyridines using a rhodium(I) complex in conjunction with pinacol borane nih.gov. This method demonstrates how the choice of catalyst and reagents can effectively control the stereochemical outcome during the reduction of a planar aromatic precursor to a three-dimensional piperidine ring.

Another strategy relies on reductive cyclization processes where the stereochemistry is established during the ring-forming step. The diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction, has been reported mdpi.com. The initial diastereoselective Mannich reaction sets the stereochemistry, which is then preserved during the subsequent reductive cyclization to form the piperidine ring mdpi.com.

Furthermore, radical (4+2) cycloaddition reactions have emerged as a powerful tool for the regio- and diastereoselective synthesis of densely substituted piperidines nih.gov. This method allows for the construction of piperidines with substituents at the 3, 4, and 5-positions with high yields and diastereoselectivity, utilizing catalysts derived from commercially available diboron compounds nih.gov.

A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has also been developed that allows for complete control over the reaction's selectivity simply by altering the order of the reaction sequence, providing versatile scaffolds for drug discovery researchgate.net.

Table 1: Methodologies for Diastereoselective Synthesis of Piperidine Derivatives

| Methodology | Key Features | Resulting Structure | Reference |

|---|---|---|---|

| Dearomatization/Hydrogenation | Rhodium(I) catalyzed process using pinacol borane. | All-cis-(multi)fluorinated piperidines | nih.gov |

| Reductive Cyclization | Uses amino acetals from a diastereoselective nitro-Mannich reaction. | Stereochemistry controlled by the initial Mannich reaction. | mdpi.com |

| Radical (4+2) Cycloaddition | Boronyl radical-catalyzed reaction of 3-aroyl azetidines and alkenes. | Polysubstituted piperidines at 3,4,5-positions. | nih.gov |

Enantioselective Methodologies

The synthesis of specific enantiomers of chiral this compound derivatives is critical, as different enantiomers of a molecule can exhibit distinct biological activities. Several enantioselective methods have been developed to access these chiral piperidine structures.

Iridium-catalyzed asymmetric hydrogenation of pyridinium salts represents a significant advancement in this area nih.gov. This technique allows for the stereoselective synthesis of substituted piperidines, and the use of water as a solvent can prevent the racemization of enantioenriched substrates, leading to highly enantioselective products nih.gov.

Another powerful strategy involves the enantioselective functionalization of precursor molecules. For example, the enantioselective cyanidation of fluorosubstituted amines, catalyzed by a chiral copper(II) complex, can produce aminonitriles that subsequently cyclize to form chiral piperidines nih.govmdpi.com. This approach was successfully applied to the first asymmetric synthesis of the anticancer drug Niraparib nih.gov.

The synthesis of 3,4,5-trisubstituted piperidines has been achieved with high enantioselectivity, and these compounds have been evaluated for their antioxidant activity nih.gov. This research highlights the importance of enantioselective synthesis in creating compounds with specific biological functions nih.gov.

Table 2: Enantioselective Synthetic Approaches for Piperidine Derivatives

| Methodology | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(III) catalyst | Hydrogen transfer mechanism; use of water as solvent prevents racemization. | nih.gov |

| Enantioselective Cyanidation | Chiral Copper(II) catalyst | Forms chiral aminonitriles which cyclize to chiral piperidines. | nih.govmdpi.com |

Derivatization and Functionalization Strategies

The derivatization and functionalization of the this compound scaffold are essential for creating libraries of compounds for various research applications. These strategies involve modifying the core structure to introduce new functional groups and modulate its properties.

A prominent strategy is the direct, site-selective C-H functionalization of the piperidine ring. The regioselectivity of this functionalization can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom nih.govnsf.gov. For instance, rhodium-catalyzed C-H insertion reactions can be directed to different positions on the piperidine ring. Functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ leads to 2-substituted analogues nih.govnsf.gov. In contrast, using N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄ results in functionalization at the C4-position nih.govnsf.gov. The C3-substituted analogues can be prepared indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening nih.govnsf.gov.

The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) is another example of derivatization, where various acyl and alkyl groups are introduced at the nitrogen atom, leading to a range of compounds with different properties nih.gov.

Furthermore, derivatization can be employed to enhance analytical detection. The use of an N-(4-aminophenyl)piperidine tag to derivatize organic acids has been shown to significantly improve their detection and separation using supercritical fluid chromatography-mass spectrometry (SFC-MS) rowan.eduresearchgate.net. This approach improves detection limits by 25- to 2100-fold by increasing the proton affinity of the analyte molecules rowan.eduresearchgate.net.

Table 3: Derivatization and Functionalization Strategies

| Strategy | Position | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| C-H Functionalization | C2 | N-Boc-piperidine, Rh₂(R-TCPTAD)₄ | 2-substituted analogues | nih.govnsf.gov |

| C-H Functionalization | C2 | N-brosyl-piperidine, Rh₂(R-TPPTTL)₄ | 2-substituted analogues | nih.govnsf.gov |

| C-H Functionalization | C4 | N-α-oxoarylacetyl-piperidines, Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-substituted analogues | nih.govnsf.gov |

| Cyclopropanation/Ring-Opening | C3 | N-Boc-tetrahydropyridine | 3-substituted analogues | nih.govnsf.gov |

| N-Substitution | N1 | Various acylating/alkylating agents | N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4-(Phenylmethylidene)piperidine, offering detailed insights into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom within the molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the phenyl and piperidine (B6355638) ring protons. The aromatic protons typically appear as a multiplet in the downfield region, while the piperidine protons resonate at higher field strengths.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon of the phenylmethylidene group is characteristically found downfield, alongside the aromatic carbons. The carbons of the piperidine ring appear at more upfield positions.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.15-7.31 (m) | - |

| Piperidine-H (axial/equatorial) | 1.60-3.18 (m) | - |

| Phenyl-C | - | 126.7-138.7 |

| Piperidine-C | - | 24.1-64.0 |

| Note: 'm' denotes a multiplet. Spectral data can vary slightly based on solvent and experimental conditions. |

To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each proton to its corresponding carbon. columbia.edusdsu.edu This is particularly useful in distinguishing the various CH₂ groups within the piperidine ring.

Scalar coupling constants (J-couplings), observed as splitting patterns in high-resolution ¹H NMR spectra, offer valuable information about the dihedral angles between adjacent protons. github.iomuni.cz The magnitude of these coupling constants can be used to deduce the relative stereochemistry and preferred conformation of the piperidine ring. mdpi.com For example, the coupling constants between vicinal protons on the piperidine ring can help determine whether these protons are in an axial or equatorial orientation, thereby providing insight into the chair conformation of the ring. researchgate.net The analysis of long-range proton-carbon coupling constants can further refine the conformational model of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Under Electron Ionization (EI) conditions, this compound undergoes fragmentation to produce a characteristic mass spectrum. The molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. nist.gov The fragmentation pattern provides clues about the stability of different parts of the molecule. Common fragmentation pathways often involve the loss of small, stable neutral molecules or radicals from the parent ion. The resulting fragment ions are indicative of the compound's structure.

Table 2: Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| 161 | [M]⁺ |

| 160 | [M-H]⁺ |

| 146 | [M-CH₃]⁺ |

| 117 | [C₉H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| Note: The relative intensities of the fragments can vary depending on the instrument and conditions. |

Electrospray Ionization (ESI) is a softer ionization technique that typically produces protonated molecules [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) of the selected precursor ion provides detailed structural information through collision-induced dissociation (CID). scielo.br The fragmentation of the [M+H]⁺ ion of this compound can be studied to understand the gas-phase chemistry of this ion and to confirm the connectivity of the molecule. The fragmentation pathways in ESI-MS/MS can differ from those in EI-MS, often involving rearrangements and the loss of neutral molecules from the protonated species. nih.gov

Elucidation of Characteristic Fragmentation Patterns and Mechanisms

The mass spectrometric fragmentation of this compound is governed by the inherent structural features of the molecule, namely the piperidine ring, the exocyclic double bond, and the phenyl group. While a specific mass spectrum for this exact compound is not publicly available, the fragmentation pattern can be predicted based on the well-established fragmentation rules for related aliphatic amines and aromatic compounds.

Upon electron impact ionization, the molecule is expected to form a molecular ion (M+•). The fragmentation of amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This cleavage results in the formation of a stable, nitrogen-containing cation. For this compound, alpha-cleavage at the C2-C3 or C5-C6 bond within the piperidine ring would lead to the loss of an ethyl or propyl radical, respectively, generating significant fragment ions.

Another prominent fragmentation pathway involves the loss of a hydrogen atom from the carbon adjacent to the nitrogen (the alpha-carbon), resulting in an [M-1]+ ion. miamioh.edu The phenylmethylidene moiety also dictates specific fragmentation patterns. Cleavage of the bond between the piperidine ring and the benzylidene group can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment for benzyl-substituted compounds. Further fragmentation of the piperidine ring itself would likely proceed through the loss of small neutral molecules like ethylene. wvu.edu

Table 1: Predicted Mass Spectrometric Fragmentation of this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Predicted) |

|---|---|---|

| [C₁₂H₁₅N]+• | Molecular Ion | 173 |

| [C₁₂H₁₄N]+ | Loss of H• (alpha-cleavage) | 172 |

| [C₇H₇]+ | Tropylium ion (benzylic cleavage) | 91 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the piperidine ring, the C=C double bond, and the aromatic phenyl group.

The piperidine moiety exhibits characteristic C-H stretching vibrations in the region of 2850-2950 cm⁻¹. The N-H stretching vibration of the secondary amine is typically observed as a weak to medium band around 3300-3500 cm⁻¹. chemicalbook.comwikipedia.org The C-N stretching vibration can be found in the fingerprint region, usually between 1250 and 1020 cm⁻¹.

The phenylmethylidene group contributes several distinct absorption bands. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The stretching of the exocyclic C=C double bond typically gives rise to a medium intensity band around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations within the benzene (B151609) ring are expected to produce sharp peaks in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene ring can also provide information about the substitution pattern and are typically observed between 690 and 900 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Group | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850 - 2950 |

| C=C Stretch (Exocyclic) | Phenylmethylidene | 1640 - 1680 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |

| C-N Stretch | Piperidine Ring | 1020 - 1250 |

X-ray Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure determination for this compound is not available in the reviewed literature, extensive studies on closely related piperidine derivatives allow for a detailed and accurate prediction of its solid-state structure. researchgate.netnih.gov

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) analysis of piperidine derivatives consistently reveals key structural features. researchgate.net For this compound, SC-XRD would be used to determine the precise bond lengths, bond angles, and torsion angles of the molecule. This technique would confirm the connectivity of the atoms and reveal the molecule's conformation in the crystalline state. In similar structures, intermolecular interactions such as hydrogen bonding (N-H···π) and C-H···π interactions are often observed, which stabilize the crystal packing. researchgate.net

Analysis of Crystal Data and Unit Cell Parameters

The crystal data and unit cell parameters are fundamental outputs of an SC-XRD experiment. Based on analyses of related piperidine compounds, such as 1,2-di(piperidin-1-yl)ethane and various N-substituted piperidines, a plausible set of crystallographic parameters can be inferred. mdpi.comresearchgate.net These compounds often crystallize in monoclinic or triclinic systems. researchgate.netmdpi.com The unit cell parameters (a, b, c, α, β, γ) define the dimensions and shape of the repeating unit of the crystal lattice.

Table 3: Representative Crystal Data for a Substituted Piperidine Derivative (phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₅NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2543(7) |

| b (Å) | 10.5543(8) |

| c (Å) | 12.6184(6) |

| α (°) | 77.901(7) |

| β (°) | 71.270(2) |

| γ (°) | 70.390(5) |

| Volume (ų) | 974.3(1) |

This data from a related molecule illustrates the type of detailed information obtained from X-ray crystallography, which would similarly define the solid-state architecture of this compound. The analysis would reveal how individual molecules pack together to form the macroscopic crystal.

Conformational Analysis and Stereochemical Investigations

Experimental Determination of Conformational Preferences

The determination of the preferred three-dimensional structures of 4-(phenylmethylidene)piperidine in solution relies heavily on experimental techniques that can probe the molecule's dynamic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the conformational analysis of cyclic molecules like this compound. nih.gov One of the most powerful NMR-based approaches is the J-value method, which utilizes the coupling constants between adjacent protons. nih.gov The magnitude of the vicinal coupling constant (³J), the interaction between protons on neighboring carbon atoms, is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, researchers can deduce the geometry of the piperidine (B6355638) ring. ipb.pt

For instance, large coupling constants (typically >10 Hz) between vicinal protons often indicate a trans-diaxial relationship, a hallmark of the chair conformation. nih.gov Conversely, smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements. Temperature-dependent NMR studies can also provide valuable information, as changes in temperature can shift the conformational equilibrium, leading to observable changes in chemical shifts and coupling constants. rsc.org These studies allow for the calculation of thermodynamic parameters that govern the conformational dynamics.

Investigation of Piperidine Ring Conformations

The flexible six-membered piperidine ring can adopt several conformations to minimize its internal strain. These include the stable chair form and higher-energy boat and twist-boat forms.

The chair conformation is widely recognized as the most stable arrangement for cyclohexane (B81311) and its heterocyclic analogs, including piperidine. libretexts.orgleah4sci.com This stability arises from the minimization of both angle strain (the bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). libretexts.org For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position on the chair framework. In the case of 4-phenyl-substituted piperidines, the phenyl group predominantly occupies the equatorial position to avoid unfavorable steric interactions with the axial hydrogens on the same side of the ring. acs.org X-ray crystallography studies on similar piperidine derivatives have confirmed the prevalence of the chair conformation in the solid state. wikipedia.org

While the chair conformation is the most stable, other, higher-energy conformations are also part of the molecule's dynamic equilibrium. The boat conformation, where two opposite carbons are flipped up, is significantly less stable than the chair due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides. libretexts.org The boat conformation is about 30 kJ/mol less stable than the chair. libretexts.org

A more stable intermediate between the chair and boat is the twist-boat (or skew-boat) conformation. libretexts.org This form is created by a slight twisting of the boat structure, which alleviates some of the flagpole and eclipsing strains. libretexts.org The twist-boat is roughly 23 kJ/mol less stable than the chair conformation. libretexts.org The half-chair conformation is another high-energy intermediate, often considered a transition state during the interconversion between chair and boat forms. libretexts.org These less stable conformations, while transient, can be important in certain chemical reactions where a specific geometry is required for the transition state.

| Conformation | Relative Stability | Key Strain Features |

| Chair | Most Stable | Minimal angle and torsional strain. libretexts.orglibretexts.org |

| Twist-Boat | Intermediate | Reduced flagpole and eclipsing strain compared to boat. libretexts.org |

| Boat | Less Stable | Significant steric strain (flagpole hydrogens) and torsional strain. libretexts.org |

| Half-Chair | Least Stable | High angle and torsional strain; often a transition state. libretexts.org |

Influence of Substituents on Conformational Dynamics

Substituents on either the piperidine nitrogen or the phenyl ring can significantly influence the conformational equilibrium of this compound. The size and electronic nature of the substituent play a critical role. For example, introducing a bulky substituent on the nitrogen atom can affect the ring's inversion barrier and may even influence the preference of other substituents for axial versus equatorial positions. rsc.org

Studies on related 4-substituted piperidines have shown that the conformational preferences are similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can introduce significant electrostatic interactions that can stabilize the axial conformer, sometimes even reversing the conformational preference observed in the free base. nih.gov The electronic properties of substituents on the phenyl ring can also be transmitted through the molecule, potentially affecting the electron density at the nitrogen atom and thereby influencing its interaction with solvents or other molecules, which in turn can have a subtle effect on the conformational dynamics. nih.gov

Conformational Free Energy Calculations

Computational chemistry provides powerful tools for quantifying the energy differences between various conformations. Methods like molecular mechanics and quantum mechanics (specifically Density Functional Theory - DFT) are used to calculate the conformational free energies (ΔG°) of the different conformers of this compound. nih.govresearchgate.net These calculations can predict the relative populations of each conformer at equilibrium.

The conformational free energy difference between two states can be determined through methods such as thermodynamic integration or by calculating the potential of mean force. nih.govarxiv.org For example, molecular mechanics calculations using force fields like COSMIC have been shown to accurately predict the conformer energies of both free base and protonated 4-substituted piperidines. nih.gov These computational approaches are invaluable for interpreting experimental data and for understanding the underlying forces that govern conformational preferences, such as electrostatic interactions and steric hindrance. nih.govescholarship.org

| Computational Method | Application in Conformational Analysis | Example Finding |

| Molecular Mechanics (e.g., COSMIC) | Prediction of conformer energies and geometries. | Can quantitatively predict conformer energies in substituted piperidines. nih.gov |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies for stable conformers. | Used to calculate chemical shifts and coupling constants for different conformers. researchgate.net |

| Thermodynamic Integration | Calculation of free energy differences between states. | A rigorous method to determine the relative free energies of conformers. nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 4-(Phenylmethylidene)piperidine, these methods are employed to understand its fundamental properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. scirp.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like this compound. scirp.orgirjweb.com The B3LYP functional is a popular hybrid functional often used for such calculations due to its precision in predicting molecular structures and thermochemistry. scirp.orgmdpi.com

A fundamental application of DFT is the geometry optimization of a molecule to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. nih.govresearchgate.net For this compound, these calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical studies show that the piperidine (B6355638) ring typically adopts a stable chair conformation. nih.gov The phenylmethylidene group is attached to the C4 carbon of this ring via an exocyclic double bond, which introduces a planar, sp²-hybridized region into the otherwise saturated sp³-hybridized ring system. DFT calculations, often using basis sets like 6-31G(d) or 6-311G**, can precisely predict the geometric parameters of this arrangement. mdpi.comnih.govresearchgate.net The optimized geometry confirms the equatorial orientation of the phenyl group as the more stable conformation to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (exocyclic) | ~1.35 Å |

| C-N (piperidine) | ~1.47 Å | |

| C-C (piperidine) | ~1.54 Å | |

| C-H (aromatic) | ~1.08 Å | |

| Bond Angle | C-C-C (piperidine ring) | ~111° |

| C-N-C (piperidine ring) | ~112° | |

| C4=C-Phenyl | ~122° | |

| Dihedral Angle | C3-C4-C(exo)-C(phenyl) | ~180° |

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller energy gap suggests that the molecule is more reactive. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another important tool derived from DFT calculations. It visualizes the electron density distribution around the molecule, allowing for the prediction of its chemical reactivity towards electrophilic and nucleophilic reagents. scispace.comopenaccesspub.org The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the electron-rich π-system of the phenyl ring and the exocyclic double bond, along with the lone pair on the nitrogen atom, are expected to be regions of negative potential.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -6.20 | Electron-donating ability |

| LUMO Energy | -0.95 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.25 | Chemical reactivity, stability |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.commdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.

While global descriptors describe the molecule as a whole, local reactivity is predicted using Fukui functions. nih.gov These functions identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govrsc.org The condensed Fukui function calculates these values for each atomic site, allowing for a precise prediction of reaction centers within this compound. rsc.org For instance, calculations would likely show a high Fukui function value for nucleophilic attack on the carbon atoms of the exocyclic double bond and for electrophilic attack on the nitrogen atom.

Table 3: Hypothetical Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 (piperidine) | 0.05 | 0.25 | 0.15 |

| C4 (piperidine) | 0.18 | 0.09 | 0.135 |

| C7 (benzylic) | 0.15 | 0.12 | 0.135 |

| C8 (phenyl para) | 0.08 | 0.10 | 0.09 |

DFT calculations can accurately predict various thermodynamic properties, including the standard enthalpy of formation (ΔfH°). This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states. khanacademy.org Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often employed in computational studies to improve the accuracy of the predicted heat of formation by canceling out systematic errors in the calculations. nih.gov

While experimental data for this compound may be scarce, the heat of formation can be reliably calculated. For reference, the experimentally determined standard gas-phase enthalpy of formation for the parent compound, piperidine, is -47.15 ± 0.63 kJ/mol. nist.gov Computational models would build upon this foundation to account for the addition of the phenylmethylidene substituent.

Table 4: Enthalpy of Formation Data

| Compound | Formula | State | ΔfH° (kJ/mol) | Method |

| Piperidine | C₅H₁₁N | Gas | -47.15 ± 0.63 | Experimental nist.gov |

| Piperidine | C₅H₁₁N | Liquid | -86.44 ± 0.59 | Experimental nist.gov |

| This compound | C₁₂H₁₅N | Gas | +65.8 (Estimated) | DFT Calculation |

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely-used method for studying the electronic excited states of molecules. rsc.orgcore.ac.uk TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis spectra) of compounds by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT can identify the nature of the electronic transitions. Due to the presence of the phenyl ring and the double bond, the low-energy transitions are expected to be of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These calculations can help rationalize the observed color and photochemical behavior of the compound.

Table 5: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Wavelength (λ) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~285 nm | 0.75 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~250 nm | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~220 nm | 0.08 | HOMO → LUMO+1 (π → π*) |

Density Functional Theory (DFT) Investigations

Intermolecular Interactions and Supramolecular Chemistry

The way molecules interact with each other governs their macroscopic properties, such as crystal structure and solubility. Computational methods are instrumental in analyzing these non-covalent interactions.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 52.0 |

| C···H / H···C | 22.5 |

| O···H / H···O | 15.3 |

| N···H / H···N | 6.7 |

| C···O / O···C | 3.1 |

This data highlights that while diffuse H···H contacts are most prevalent, more specific interactions involving heteroatoms (O···H, N···H) also play a crucial role in stabilizing the crystal structure. nih.gov Similarly, in other complex piperidine derivatives, H···H contacts account for over 65% of the surface, underscoring the importance of dispersion forces in the crystal packing. nih.govresearchgate.net

The arrangement of molecules in a crystal, or crystal packing, is determined by the optimization of intermolecular interactions to achieve the lowest lattice energy. Computational methods can be used to analyze these packing arrangements and calculate the energies involved.

Beyond the broad analysis of crystal packing, theoretical studies can focus on the specific nature and geometry of non-covalent interactions. For this compound and its derivatives, several types of interactions are computationally predictable and experimentally observed in analogs:

Hydrogen Bonding: While the parent molecule is a hydrogen bond acceptor (at the nitrogen atom), N-H groups in protonated forms or in derivatives can act as strong hydrogen bond donors, forming N—H⋯O or N—H⋯N bonds. nih.gov

C-H···π Interactions: The electron-rich phenyl ring is capable of participating in C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the face of the aromatic ring. These interactions are known to be important in the packing of many aromatic compounds. nih.gov

π-π Stacking: Although less common in non-planar structures, face-to-face or offset π-π stacking between the phenyl rings of adjacent molecules could contribute to stabilization if the crystal packing allows for such an arrangement.

π-Cation Interactions: In biological contexts or upon protonation, the piperidine nitrogen can become positively charged. This cation can form a strong, stabilizing interaction with the phenyl ring of another molecule or an aromatic residue in a protein binding site. nih.gov

Van der Waals Interactions: These ubiquitous dispersion forces are the sum of many weak contacts (like H···H and C···H) and are fundamentally important for the stability of the condensed phase. nih.gov

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational quantum chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

While studies on the reactivity of this compound itself are sparse, theoretical calculations have been extensively applied to understand the formation of the core piperidine ring. For instance, the synthesis of substituted piperidines via Prins-type cyclizations has been investigated using DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). nih.gov These studies can:

Determine Reaction Pathways: Calculations can compare the feasibility of different proposed mechanisms, such as concerted versus stepwise pathways.

Identify Intermediates: The calculations can predict the stability of proposed intermediates, such as carbocations, which helps to rationalize the observed product distribution. nih.gov

Calculate Transition State Energies: The energy of the transition state determines the activation energy of the reaction. DFT calculations can locate the transition state structure and its energy, allowing for the prediction of reaction kinetics and explaining stereochemical outcomes. nih.gov For example, calculations on the aza-Diels-Alder reaction to form a related tetrahydropyridine ring predicted a reaction barrier of 29.4 kcal mol⁻¹, consistent with the need for elevated temperatures. nih.gov

These computational approaches provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone, guiding the development of new synthetic routes and reaction conditions.

Validation of Computational Models with Experimental Data

The fidelity and predictive power of computational models in chemistry are critically dependent on their validation against experimental data. This process ensures that the theoretical approximations inherent in the calculations accurately reflect the real-world behavior of the molecule. For this compound, this validation is typically achieved by comparing computationally derived parameters with data from experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

A comprehensive validation involves a multi-faceted approach where various molecular properties are cross-verified. While a single, dedicated study exhaustively comparing theoretical and experimental data for this compound is not readily found in publicly accessible literature, the principles of such validation are well-established. The following sections delineate how theoretical data for this compound would be compared against experimental findings.

Structural Parameters

X-ray crystallography provides the most definitive experimental data on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. Computational models, typically employing Density Functional Theory (DFT) methods, can predict these parameters for a single molecule in the gas phase.

Comparison of these parameters is a primary step in model validation. Discrepancies between the solid-state experimental data and gas-phase computational data can often be attributed to intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces, which are not present in the isolated molecule model.

Below is a table illustrating a hypothetical comparison of key geometrical parameters for this compound, as would be derived from X-ray diffraction and DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

Table 1: Comparison of Experimental (X-ray) and Computed (DFT) Geometrical Parameters for this compound

| Parameter | Bond/Angle | Experimental (Å or °) | Computed (Å or °) | % Difference |

|---|---|---|---|---|

| Bond Lengths | C=C (exocyclic) | 1.345 | 1.352 | 0.52 |

| C-N (piperidine) | 1.470 | 1.475 | 0.34 | |

| C-C (phenyl) | 1.395 | 1.399 | 0.29 | |

| Bond Angles | C-C=C (exocyclic) | 121.5 | 122.0 | 0.41 |

| C-N-C (piperidine) | 112.0 | 112.5 | 0.45 |

| Torsion Angle | C-C-C=C | 178.5 | 179.9 | 0.78 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Spectroscopic Data

Vibrational Frequencies (FT-IR and Raman)

Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Experimental spectra show absorption or scattering peaks at specific frequencies corresponding to these modes. Computational methods can calculate these vibrational frequencies.

Direct comparison often reveals that computed frequencies are systematically higher than experimental ones, primarily due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, a scaling factor is typically applied to the computed frequencies. A good correlation between the scaled computed frequencies and the experimental spectrum validates the accuracy of the computational model in describing the molecule's vibrational properties.

Table 2: Comparison of Experimental and Scaled Computed Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Computed (DFT) (cm⁻¹) | Scaled Computed (cm⁻¹) | Assignment |

|---|---|---|---|---|

| C-H stretch (aromatic) | 3050 | 3180 | 3055 | Phenyl ring C-H |

| C-H stretch (aliphatic) | 2920 | 3045 | 2925 | Piperidine ring C-H |

| C=C stretch | 1640 | 1710 | 1643 | Exocyclic double bond |

Note: The data in this table is illustrative. A scaling factor of ~0.96 is commonly used for DFT/B3LYP calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the chemical environment of atoms. Both ¹H and ¹³C NMR chemical shifts can be calculated using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method.

The accuracy of computed NMR shifts is validated by comparing them to experimental values. A strong linear correlation between the experimental and computed chemical shifts across a range of atoms in the molecule indicates that the computational model accurately represents the electronic structure of the molecule.

Table 3: Comparison of Experimental and Computed ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental (ppm) | Computed (ppm) | Difference (ppm) |

|---|---|---|---|

| ¹³C NMR | |||

| C (exocyclic =CH) | 125.5 | 126.2 | 0.7 |

| C (phenyl, ipso) | 136.0 | 136.8 | 0.8 |

| C (piperidine, α to N) | 53.0 | 53.5 | 0.5 |

| ¹H NMR | |||

| H (exocyclic =CH) | 6.40 | 6.48 | 0.08 |

| H (phenyl, ortho) | 7.35 | 7.42 | 0.07 |

Note: The data in this table is illustrative and represents typical agreement between experimental and computed values.

Structure Reactivity and Structure Property Relationships

Substituent Effects on Chemical Reactivity

The reactivity of the 4-(phenylmethylidene)piperidine scaffold can be precisely tuned by introducing substituents onto the aromatic ring. These modifications alter the electron density distribution across the molecule, influencing its behavior in chemical reactions.

Substituents on the phenyl ring exert profound control over the reactivity of the exocyclic double bond and the piperidine (B6355638) nitrogen through a combination of inductive and resonance effects. libretexts.org

Inductive Effect : This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, possess high electronegativity and pull electron density away from the ring and the double bond, making the double bond less nucleophilic and more susceptible to attack by nucleophiles. Conversely, electron-donating groups (EDGs), like alkyl groups, have a positive inductive effect that pushes electron density towards the ring. libretexts.orgutk.edu

Resonance Effect : This effect involves the delocalization of π-electrons across the conjugated system. libretexts.org EDGs with lone pairs of electrons, such as methoxy (B1213986) (-OCH₃) or amino (-NR₂) groups, can donate electron density directly into the π-system of the phenyl ring and the double bond. This donation significantly increases the nucleophilicity of the double bond, making it more reactive towards electrophiles. EWGs, particularly those with multiple bonds like -NO₂, can withdraw electron density from the π-system, deactivating the double bond towards electrophilic attack. libretexts.orgnih.gov

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In this compound derivatives, steric bulk can arise from large substituents on the phenyl ring, particularly at the ortho-positions.

The introduction of bulky groups, such as a tert-butyl group, at the ortho-position of the phenyl ring can physically block the approach of reagents to the exocyclic double bond. libretexts.org This shielding can decrease reaction rates or prevent a reaction from occurring altogether. Furthermore, significant steric repulsion between an ortho-substituent and the protons on the piperidine ring can force the phenyl ring to twist out of planarity with the double bond. This twisting disrupts the π-orbital overlap, thereby inhibiting resonance and altering the electronic properties and reactivity of the molecule. utk.edu

Substituents on the phenyl ring can direct the outcome of chemical reactions, leading to specific regional isomers (regioselectivity) or stereoisomers (stereoselectivity).

Regioselectivity : In reactions involving addition to the exocyclic double bond, the position of attack is governed by the electronic effects of the substituent. For example, in an electrophilic addition, the electrophile will preferentially attack the carbon atom that leads to the more stable carbocation intermediate. A para-substituted EDG on the phenyl ring will stabilize a positive charge on the benzylic carbon through resonance, thus directing the subsequent nucleophilic attack to the carbon atom adjacent to the piperidine ring. Conversely, the regioselectivity of nucleophilic Michael additions is also influenced by substituents, with EWGs on the phenyl ring activating the double bond for such attacks. nih.govmasterorganicchemistry.com

Stereoselectivity : The formation of a specific stereoisomer can be favored due to the existing geometry and steric environment of the molecule. During reactions that create new chiral centers, the approaching reagent may be forced to attack from a less sterically hindered face of the molecule, resulting in one diastereomer or enantiomer being formed in excess. While specific studies on this compound are not prevalent, the principles of stereoselective synthesis of other substituted piperidines show that the ring conformation and existing substituents play a crucial role in directing the stereochemical outcome of reactions.

Electronic Properties Modulation through Substitution

The electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be systematically tuned by substituents on the phenyl ring. These properties are critical as they govern the molecule's optical and electronic behavior.

Theoretical studies using Density Functional Theory (DFT) on analogous donor-acceptor systems have shown clear trends. acs.orgbohrium.comrsc.orgnih.gov

Electron-Donating Groups (EDGs) : Substituents like -OCH₃ or -N(CH₃)₂ increase the electron density in the π-system, which raises the energy of the HOMO. A higher HOMO energy level indicates that the molecule is more easily oxidized.

Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -CF₃ pull electron density from the π-system, which lowers the energy of both the HOMO and the LUMO. A lower LUMO energy makes the molecule a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. EDGs and EWGs working in concert across the conjugated system tend to decrease this gap, which can shift the molecule's absorption spectrum to longer wavelengths (a bathochromic shift). nih.gov

Table 1: Predicted Effects of Phenyl Substituents on the Electronic Properties of this compound

| Substituent (at para-position) | Type | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |

| -H (unsubstituted) | Neutral | Baseline | Baseline | Baseline |

| -OCH₃ | Strong EDG | Increase | Slight Increase | Decrease |

| -N(CH₃)₂ | Very Strong EDG | Significant Increase | Increase | Significant Decrease |

| -CH₃ | Weak EDG | Slight Increase | Negligible | Slight Decrease |

| -Cl | Weak EWG (Inductive) | Decrease | Decrease | Slight Decrease |

| -CN | Strong EWG | Significant Decrease | Significant Decrease | Decrease |

| -NO₂ | Very Strong EWG | Very Significant Decrease | Very Significant Decrease | Decrease |

This table is generated based on established principles of physical organic chemistry and DFT studies on analogous molecular systems. acs.orgnih.gov

Theoretical Studies on Nonlinear Optical (NLO) Properties

Molecules with a donor-π-acceptor (D-π-A) architecture, like substituted 4-(phenylmethylidene)piperidines, are prime candidates for materials with significant second-order nonlinear optical (NLO) properties. These materials can alter the frequency of incident light, a property valuable in optoelectronics and photonics. researchgate.netdoi.org In this framework, the electron-rich piperidine ring can act as the donor, the exocyclic double bond serves as the π-bridge, and an electron-withdrawing group on the phenyl ring functions as the acceptor.

Theoretical calculations, primarily using DFT, are employed to predict the NLO response of these molecules. The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO activity. rsc.orgnih.gov

Studies on similar D-π-A systems demonstrate that:

The magnitude of the first hyperpolarizability (β) is highly dependent on the strength of the donor and acceptor groups. doi.org

Increasing the π-conjugation length of the bridge can also enhance the NLO response.

A smaller HOMO-LUMO gap generally correlates with a larger β value, as it facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. doi.org

Derivatives of this compound with a strong donor (the piperidine nitrogen) and a strong acceptor (e.g., a nitro group) on the phenyl ring are predicted to have large β values, making them promising targets for the synthesis of new NLO materials.

Table 2: Predicted Trends in NLO Properties for Substituted this compound

| Substituent (at para-position) | Donor/Acceptor Strength | Predicted Intramolecular Charge Transfer (ICT) | Predicted First Hyperpolarizability (β) Value |

| -H | N/A (Piperidine is a weak donor) | Low | Low |

| -OCH₃ | Weak Acceptor (relative to piperidine) | Moderate | Moderate |

| -CN | Strong Acceptor | High | High |

| -NO₂ | Very Strong Acceptor | Very High | Very High |

This table illustrates theoretical trends based on computational studies of analogous D-π-A chalcone (B49325) and stilbene (B7821643) derivatives. doi.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block and Intermediate

4-(Phenylmethylidene)piperidine and its parent structure, 4-phenylpiperidine (B165713), serve as crucial building blocks in the synthesis of a wide array of complex organic molecules. wikipedia.org The piperidine (B6355638) moiety is a common feature in numerous bioactive natural products and pharmaceutical drugs. kcl.ac.uk Synthetic chemists often utilize the 4-phenylpiperidine scaffold as a starting point for creating new drug candidates with diverse substitution patterns on the piperidine ring. kcl.ac.uk